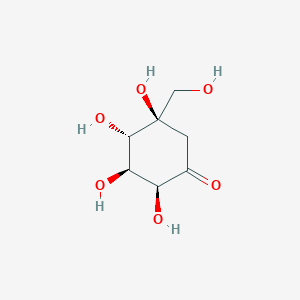

2-Epi-5-epi-valiolone

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H12O6 |

|---|---|

Poids moléculaire |

192.17 g/mol |

Nom IUPAC |

(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-5-(hydroxymethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H12O6/c8-2-7(13)1-3(9)4(10)5(11)6(7)12/h4-6,8,10-13H,1-2H2/t4-,5-,6+,7-/m1/s1 |

Clé InChI |

JCZFNXYQGNLHDQ-MVIOUDGNSA-N |

SMILES isomérique |

C1C(=O)[C@H]([C@H]([C@@H]([C@@]1(CO)O)O)O)O |

SMILES canonique |

C1C(=O)C(C(C(C1(CO)O)O)O)O |

Origine du produit |

United States |

Biosynthesis of 2 Epi 5 Epi Valiolone

Origin of Precursor Metabolites from Primary Metabolic Pathways

The journey to 2-epi-5-epi-valiolone begins with a key metabolite from a central carbon metabolic route.

Sedoheptulose (B1238255) 7-Phosphate Derivation from the Pentose (B10789219) Phosphate (B84403) Pathway

The direct precursor to this compound is sedoheptulose 7-phosphate, a seven-carbon sugar phosphate. acs.orgnih.gov This essential building block is an intermediate of the pentose phosphate pathway (PPP), a fundamental metabolic pathway with dual functions: generating NADPH for reductive biosynthesis and producing precursor molecules for nucleotide and nucleic acid synthesis. wikipedia.orghmdb.ca Within the non-oxidative branch of the PPP, the enzyme transketolase catalyzes the formation of sedoheptulose 7-phosphate. wikipedia.orghmdb.ca The cyclization of sedoheptulose 7-phosphate to form this compound is the first committed step in the biosynthesis of C₇N-aminocyclitol-containing natural products. ebi.ac.uk This reaction is catalyzed by a class of enzymes known as this compound synthases (EEVS), which are phylogenetically related to 3-dehydroquinate (B1236863) (DHQ) synthases. nih.govnih.gov

Isotopic Labeling Studies in Biosynthetic Pathway Elucidation

The use of isotopically labeled compounds has been instrumental in deciphering the biosynthetic route to this compound and its subsequent conversion to other downstream intermediates.

Incorporation of Isotopically Labeled Sedoheptulose 7-Phosphate into this compound

Feeding experiments utilizing isotopically labeled forms of sedoheptulose 7-phosphate have provided definitive evidence for its role as the direct precursor of this compound. Studies in Actinoplanes sp., the producer of acarbose (B1664774), have demonstrated the efficient and specific incorporation of labeled sedoheptulose 7-phosphate into the valienamine (B15573) moiety of acarbose, for which this compound is a key intermediate. acs.orgacs.org For instance, incubation of the enzyme AcbC, a this compound synthase, with [1-¹³C]sedoheptulose 7-phosphate resulted in the formation of [7-¹³C]-2-epi-5-epi-valiolone, confirming the precursor-product relationship and the nature of the cyclization reaction. researchgate.net

Tracing of Carbon Atoms and Stereochemical Transformations in Subsequent Metabolites

Isotopic labeling has been crucial in mapping the intricate stereochemical transformations that occur after the initial cyclization. In the biosynthesis of validamycin A in Streptomyces hygroscopicus var. limoneus, feeding experiments with labeled this compound showed its incorporation into the final product. researchgate.netdokumen.pub Further studies with stereospecifically deuterated precursors have elucidated the subsequent steps. It was found that this compound is first epimerized at the C-2 position to yield 5-epi-valiolone (B1265255). nih.govresearchgate.net This is then followed by a syn-elimination of water between C-5 and C-6 to produce valienone (B1250258). nih.govacs.org

In the acarbose pathway, a different series of events unfolds. It is proposed that this compound is first phosphorylated at the C-7 position by a specific kinase, AcbM, to form this compound 7-phosphate. ebi.ac.uknih.gov Subsequently, the enzyme AcbO catalyzes the epimerization of this phosphorylated intermediate at the C-2 position to yield 5-epi-valiolone 7-phosphate. ebi.ac.uknih.govebi.ac.uk These findings highlight that while the initial cyclitol intermediate is common, the subsequent modifications diverge, leading to different classes of natural products. researchgate.net

Enzymatic Mechanisms Associated with 2 Epi 5 Epi Valiolone Metabolism

2-Epi-5-epi-valiolone Synthase (EEVS) Characterization

This compound synthase (EEVS), also known as AcbC in the acarbose (B1664774) biosynthetic pathway and ValA in the validamycin pathway, is the enzyme responsible for the first committed step in the biosynthesis of many C7N-aminocyclitol-containing natural products. ebi.ac.uk It catalyzes the cyclization of D-sedoheptulose 7-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway, to form this compound. ebi.ac.ukresearchgate.nettandfonline.com

Biochemical Analysis of EEVS Catalytic Activity

Biochemical assays have confirmed that EEVS is highly specific for its substrate, D-sedoheptulose 7-phosphate. ebi.ac.ukqmul.ac.uk For instance, the AcbC protein from Actinoplanes sp. was shown to utilize sedoheptulose (B1238255) 7-phosphate but not ido-heptulose 7-phosphate. ebi.ac.uk The reaction product, this compound, is a crucial precursor for the valienamine (B15573) moiety found in bioactive compounds like the antidiabetic drug acarbose and the agricultural antifungal agent validamycin A. ebi.ac.ukacs.org

Enzyme Kinetics and Substrate Specificity of EEVS

Kinetic studies of this compound synthase (EEVS) have provided insights into its efficiency and substrate preference. While detailed kinetic parameters are not always available in the literature, the enzyme is characterized as being highly specific for D-sedoheptulose 7-phosphate. qmul.ac.uk The catalytic mechanism is proposed to be similar to that of 3-dehydroquinate (B1236863) synthase (DHQS), another enzyme in the sugar phosphate cyclase family. nih.gov

The specificity of EEVS is critical for channelling the C7 sugar phosphate from primary metabolism into the dedicated secondary metabolic pathway of aminocyclitol biosynthesis. This specificity is likely governed by the precise architecture of the enzyme's active site, which accommodates the substrate in a specific orientation to facilitate the cyclization reaction.

Structural Biology and Evolutionary Analysis of EEVS Homologs

Structurally, this compound synthase (EEVS) belongs to the sugar phosphate cyclase (SPC) family and shares a homologous fold with 3-dehydroquinate synthase (DHQS). nih.gov The crystal structure of ValA, an EEVS from Streptomyces hygroscopicus, revealed a fold and active site organization that is indeed similar to DHQS. acs.org This structural similarity underscores a common evolutionary origin for these enzymes.

EEVS homologs are surprisingly widespread, found in various prokaryotes and eukaryotes, suggesting broader biological roles than initially anticipated. nih.govresearchgate.net Phylogenetic analyses have indicated that the EEVS gene may have been horizontally transferred between different organisms, such as from cyanobacteria to fungi and dinoflagellates. nih.gov Comparative analyses of EEVS, DHQS, and another related enzyme, desmethyl-4-deoxygadusol synthase (DDGS), have helped to identify key sequence features that distinguish these enzymes and have provided insights into their evolutionary divergence and the molecular basis for their distinct catalytic functions. nih.govnih.gov

Table 1: Comparison of Selected Sugar Phosphate Cyclases

| Enzyme | Abbreviation | Substrate | Product |

|---|---|---|---|

| This compound synthase | EEVS | D-Sedoheptulose 7-phosphate | This compound |

| 3-Dehydroquinate synthase | DHQS | 3-Deoxy-D-arabino-heptulosonate 7-phosphate | 3-Dehydroquinic acid |

| Desmethyl-4-deoxygadusol synthase | DDGS | D-Sedoheptulose 7-phosphate | 2-Desmethyl-4-deoxygadusol |

| 2-Epi-valiolone synthase | EVS | D-Sedoheptulose 7-phosphate | 2-Epi-valiolone |

Identification and Functional Significance of Active Site Residues via Mutagenesis

Site-directed mutagenesis studies, guided by structural models and sequence alignments with homologous enzymes, have been instrumental in identifying key amino acid residues within the active site of this compound synthase (EEVS). elifesciences.orgnih.gov While specific mutagenesis data for EEVS is not extensively detailed in the provided context, the principles of identifying such residues are well-established. nih.gov By comparing the active sites of EEVS and DHQS, researchers have been able to pinpoint fingerprint amino acid residues that likely determine substrate specificity and catalytic outcome. tandfonline.com

The active site of these enzymes typically contains residues responsible for binding the substrate, the NAD+ cofactor, and the catalytic metal ion. uniprot.orgwikipedia.org Mutations in these critical residues would be expected to lead to a significant decrease or complete loss of enzymatic activity, thereby confirming their functional importance. nih.govnih.gov For example, the crystal structure of ValA has provided a detailed view of the residues lining the active site, offering a basis for targeted mutagenesis experiments to probe the specific roles of individual amino acids in the catalytic mechanism. acs.org

Downstream Enzymatic Transformations of this compound

Following its synthesis, this compound serves as a substrate for a series of downstream enzymes that further modify its structure, leading to the biosynthesis of various aminocyclitols. A key initial step in these pathways is the phosphorylation of the C7 hydroxyl group.

Phosphorylation by ATP-dependent Kinases (e.g., AcbM, ValC, SctM)

The phosphorylation of this compound is a crucial activating step in the biosynthetic pathways of acarbose and validamycin A. nih.gov This reaction is catalyzed by ATP-dependent kinases, which transfer a phosphate group from ATP to the C7 position of this compound, forming this compound 7-phosphate. researchgate.netebi.ac.uk

In the acarbose biosynthetic cluster of Actinoplanes sp., the enzyme responsible for this phosphorylation is AcbM, which has been characterized as a this compound 7-kinase. researchgate.netebi.ac.uk The phosphorylated product is then a substrate for subsequent enzymes in the pathway, such as the epimerase AcbO. ebi.ac.ukresearchgate.net

Interestingly, in the validamycin A biosynthetic pathway, the homologous enzyme, ValC, exhibits different substrate specificity. nih.gov While ValC is homologous to AcbM, in vitro studies have shown that it does not phosphorylate this compound. nih.gov Instead, ValC catalyzes the phosphorylation of other cyclitol intermediates, namely valienone (B1250258) and validone (B1261251). nih.gov This finding highlights the existence of divergent pathways in the biosynthesis of closely related aminocyclitols.

Another kinase, SctM, from the salbostatin (B1148345) biosynthetic pathway, is also homologous to AcbM, suggesting a similar role in phosphorylating a cyclitol intermediate in that pathway. ebi.ac.uk The action of these kinases underscores the importance of phosphorylation in activating the cyclitol core for further enzymatic modifications.

Table 2: Kinases Involved in C7-Cyclitol Metabolism

| Enzyme | Organism/Pathway | Substrate(s) | Product |

|---|---|---|---|

| AcbM | Actinoplanes sp. (Acarbose) | This compound | This compound 7-phosphate |

| ValC | Streptomyces hygroscopicus (Validamycin A) | Valienone, Validone | Valienone 7-phosphate, Validone 7-phosphate |

| SctM | Streptomyces albus (Salbostatin) | Presumed C7-cyclitol intermediate | Phosphorylated C7-cyclitol |

Stereochemical Epimerization Reactions (e.g., AcbO, SctJ)

Epimerization is a critical step in the metabolism of this compound, altering the stereochemistry of the cyclitol ring to create the necessary precursors for subsequent reactions. In the acarbose biosynthetic pathway of Actinoplanes sp. SE50/110, this function is performed by the enzyme AcbO. ebi.ac.ukuniprot.org

Biochemical studies have identified AcbO as a this compound-7-phosphate 2-epimerase. ebi.ac.ukuniprot.org This enzyme specifically catalyzes the inversion of the stereocenter at the C-2 position of its substrate, this compound 7-phosphate. researchgate.netebi.ac.uk The product of this reaction is 5-epi-valiolone (B1265255) 7-phosphate, which was confirmed through nuclear magnetic resonance (NMR) spectroscopy. ebi.ac.uk The AcbO protein is encoded by a gene within the acbKLMNOC operon, suggesting a coordinated role with other enzymes in the pathway. researchgate.netebi.ac.uk This epimerization is essential as it sets up the correct stereochemistry for the subsequent dehydration and reduction steps. While AcbO is well-characterized, homologous enzymes like SctJ from the sct cluster in Streptomyces coelicoflavus ZG0656 are presumed to carry out similar stereochemical transformations in their respective pathways.

In the biosynthesis of validamycin A, a similar epimerization occurs, converting this compound to 5-epi-valiolone. researchgate.netnih.gov However, this transformation happens on the non-phosphorylated substrate and is catalyzed by the epimerase ValD. nih.gov This highlights how different pathways utilize analogous epimerization strategies to channel the common precursor, this compound, toward distinct end products. ebi.ac.uk

Dehydration Reactions Catalyzed by Cyclitol Dehydratases (e.g., AcbL, SctO)

Following epimerization, a dehydration reaction introduces a double bond into the cyclitol ring, a key feature of the valienamine moiety found in acarbose and validamycin A. nih.govnih.gov In the validamycin A pathway, the conversion of 5-epi-valiolone to valienone is a well-established dehydration step occurring between C-5 and C-6. researchgate.netnih.gov Studies using stereospecifically deuterated precursors in Streptomyces hygroscopicus var. limoneus revealed that this dehydration proceeds via a syn-elimination of water. nih.gov

In the acarbose pathway in Actinoplanes sp., the enzymes responsible for this transformation are less definitively characterized but are encoded within the biosynthetic gene cluster. The gene product of acbL has been described as a cyclitol dehydrogenase, while gacO and the homologous sctO are annotated as this compound dehydratase/epimerases. google.comoregonstate.edu It has been proposed that in the acarbose pathway, the phosphorylated intermediate, 5-epi-valiolone 7-phosphate, is converted to valienone 7-phosphate. oregonstate.edu This reaction is putatively catalyzed by enzymes such as AcbL. oregonstate.edu The lack of clear homologs to certain genes in different acarbose-producing organisms, such as the absence of an acbL equivalent in the gac cluster, suggests that the precise enzymatic route to the dehydrated intermediate may differ between species. nih.gov

Reductive Transformations by Oxidoreductases (e.g., AcbN)

Reductive steps are essential for converting keto-groups, formed during the biosynthetic process, into hydroxyl groups, leading to the final structure of the cyclitol moiety. In the acarbose pathway, the enzyme AcbN, a cyclitol oxidoreductase, plays a key role in this process. oregonstate.edu

Following the dehydration step that forms valienone 7-phosphate, AcbN is proposed to catalyze its reduction to yield valienol 7-phosphate. oregonstate.edu This transformation is a critical step leading toward the formation of the valienamine core of acarbose. The function of AcbN is suggested to be dependent on cofactors such as NADH. google.com The gene acbN is part of the acb gene cluster, located alongside other genes involved in the modification of the cyclitol precursor, further supporting its role in this coordinated biosynthetic pathway. google.comoregonstate.edu The absence of an acbN homolog in the gac gene cluster from Streptomyces glaucescens GLA.O suggests that different oxidoreductases may perform this reductive step in other acarbose-producing organisms. nih.gov

Substrate Channeling and Proposed Multi-enzyme Complex Involvement in Biosynthetic Pathways

Several observations in the study of acarbose and pyralomicin biosynthesis support this hypothesis. For instance, when potential intermediates such as valienone or valienol are supplied externally to the producing organisms, they are not incorporated into the final product, pyralomicin 1a. nih.gov This suggests that the true intermediates are enzyme-bound and not freely available for uptake or that they exist in an activated state, such as a phosphorylated form, that cannot be generated from the externally supplied compounds. researchgate.netnih.gov

Enzyme Summary

| Enzyme | Proposed Function | Substrate | Product | Source Organism (Pathway) |

| AcbO | 2-Epimerase | This compound 7-phosphate | 5-epi-valiolone 7-phosphate | Actinoplanes sp. SE50/110 (Acarbose) ebi.ac.ukuniprot.org |

| ValD | Epimerase | This compound | 5-epi-valiolone | S. hygroscopicus (Validamycin A) nih.gov |

| AcbL | Cyclitol Dehydrogenase | 5-epi-valiolone 7-phosphate | Valienone 7-phosphate | Actinoplanes sp. SE50/110 (Acarbose) google.comoregonstate.edu |

| SctO | Dehydratase/Epimerase | Cyclitol Intermediate | Dehydrated Cyclitol Intermediate | S. coelicoflavus ZG0656 (Acarbose) nih.gov |

| AcbN | Cyclitol Oxidoreductase | Valienone 7-phosphate | Valienol 7-phosphate | Actinoplanes sp. SE50/110 (Acarbose) google.comoregonstate.edu |

Chemical and Chemoenzymatic Synthesis Methodologies for 2 Epi 5 Epi Valiolone and Its Analogs

Total Chemical Synthesis Strategies for 2-Epi-5-epi-valiolone

The total chemical synthesis of this compound has been achieved, often starting from readily available carbohydrate precursors. For instance, synthetic routes commencing from D-glucose or D-mannose have been successfully employed to produce this cyclitol. acs.orgscispace.com These multi-step syntheses are crucial for obtaining the compound in its pure form for various studies, especially when biological production is not feasible or yields are low. The chemical synthesis provides a reliable alternative for producing this compound and its analogs, enabling detailed investigations into their biological functions and biosynthetic pathways.

Stereoselective Synthesis of Isotopically Labeled Analogs

To investigate the stereochemical course of enzymatic reactions in biosynthetic pathways involving this compound, stereospecifically deuterated analogs have been synthesized. A key example is the synthesis of stereospecifically 6α- and 6β-monodeuterated 5-epi-valiolones, which are downstream intermediates of this compound in the validamycin A pathway. acs.orgnih.govebi.ac.uk The critical step in this synthesis involved the desulfurization of a tetrabenzyl-6,6-bis(methylthio)-5-epi-valiolone precursor using a reagent system of zinc (Zn), nickel(II) chloride (NiCl₂), and deuterated ammonium (B1175870) chloride (ND₄Cl) in deuterated water (D₂O) and tetrahydrofuran (B95107) (THF). acs.orgnih.govebi.ac.uk These labeled compounds were instrumental in demonstrating that the dehydration of 5-epi-valiolone (B1265255) to valienone (B1250258) proceeds via a syn-elimination of water. acs.orgnih.gov

Table 1: Reagents for Deuterium Labeling of 5-epi-valiolone Analogs

| Reagent | Role in Synthesis |

| Zinc (Zn) | Reducing agent |

| Nickel(II) chloride (NiCl₂) | Catalyst |

| Deuterated ammonium chloride (ND₄Cl) / Deuterated water (D₂O) | Deuterium source |

| Tetrahydrofuran (THF) | Solvent |

Carbon-13 (¹³C) labeled analogs of this compound are essential for tracing the biosynthetic origins of the carbon skeleton in natural products. The synthesis of [7-¹³C]-2-epi-5-epi-valiolone has been accomplished enzymatically from [1-¹³C]-sedoheptulose 7-phosphate using the enzyme AcbC. researchgate.net Feeding this labeled precursor to cultures of the acarbose-producing bacterium Actinoplanes sp. resulted in the incorporation of the ¹³C label specifically at the C-7 position of the valienamine (B15573) moiety of acarbose (B1664774), confirming its role as a direct precursor. researchgate.net Similarly, various ¹³C-labeled precursors have been synthesized and used in feeding experiments with Streptomyces hygroscopicus var. limoneus to elucidate the biosynthesis of validamycin A, demonstrating that this compound is incorporated into both cyclitol moieties of the antibiotic. nih.govresearchgate.net

Enzymatic Synthesis Approaches for this compound

Cell-free enzymatic systems provide a controlled environment for the synthesis of this compound, avoiding the complexities of cellular metabolism. The enzyme this compound synthase (EEVS), also known as AcbC in the acarbose pathway and ValA in the validamycin pathway, catalyzes the cyclization of sedoheptulose (B1238255) 7-phosphate to this compound. uniprot.orgnih.govexpasy.org This reaction requires NAD⁺ as a cofactor and a divalent metal ion like Zn²⁺ or Co²⁺. expasy.org Researchers have utilized purified EEVS in vitro to produce this compound from its substrate. elifesciences.org For instance, a coupled enzyme reaction using transketolase and ValA has been employed for its enzymatic synthesis. nih.gov Furthermore, cell-free extracts of E. coli engineered to express the valG gene, a glycosyltransferase from the validamycin pathway, have been used to produce validamycin analogs, demonstrating the potential of cell-free systems for generating complex molecules derived from this compound. nih.gov

Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of this compound and its derivatives. The gene encoding this compound synthase has been identified in various microorganisms, including Actinoplanes sp. and Streptomyces hygroscopicus. acs.orgnih.gov By overexpressing these genes in suitable host organisms, it is possible to enhance the production of this compound. For example, the acbC gene from Actinoplanes sp. was heterologously expressed in Streptomyces lividans, leading to the production of the C₇-cyclitol synthase. researchgate.net More advanced strategies involve engineering entire biosynthetic pathways. In one study, a novel pathway for producing β-valienamine, a derivative of the this compound pathway intermediate valienone, was designed in Streptomyces hygroscopicus 5008. sjtu.edu.cn By introducing an aminotransferase gene into a mutant strain that accumulates valienone, the engineered microbe was able to produce β-valienamine. sjtu.edu.cn Similarly, heterologous expression of the mycosporine-like amino acid (MAA) biosynthetic gene cluster, which includes a this compound synthase, in E. coli has led to the production of glycosylated MAA variants. rsc.org

Role of 2 Epi 5 Epi Valiolone As a Key Precursor in Natural Product Biosynthesis

Biosynthesis of C7N-Aminocyclitol-Containing Natural Products

The carbocyclic core of many C7N-aminocyclitol natural products, such as the clinically important α-glucosidase inhibitor acarbose (B1664774) and the antifungal agent validamycin A, originates from carbohydrate metabolism. A key intermediate in these biosynthetic pathways is 2-epi-5-epi-valiolone, a seven-carbon cyclitol. This compound is formed from the primary metabolite sedoheptulose (B1238255) 7-phosphate through a cyclization reaction catalyzed by a dehydroquinate synthase-like enzyme. researchgate.netacs.orgnih.gov The formation of this compound represents a critical branch point, directing carbon flux towards the synthesis of these complex secondary metabolites. researchgate.net

Precursor in Acarbose Biosynthesis

Acarbose, a pseudotetrasaccharide used in the management of type 2 diabetes, features a valienamine (B15573) moiety as its core C7N-aminocyclitol unit. acs.org Extensive research has unequivocally established this compound as the direct precursor to this crucial structural component. acs.orgacs.org

Labeling studies have provided definitive evidence for the direct incorporation of this compound into the valienamine moiety of acarbose. acs.orgacs.org In feeding experiments with the acarbose-producing bacterium Actinoplanes sp., isotopically labeled this compound was efficiently and specifically integrated into the acarbose molecule. acs.orgacs.org Conversely, other structurally related cyclitols, such as valienone (B1250258), valienamine, and valiolone, were not incorporated, indicating they are not intermediates in this specific biosynthetic pathway. acs.orgacs.org This highlights the unique role of this compound as the committed precursor for the valienamine unit in acarbose. acs.org Interestingly, it has been proposed that this compound is converted to the pseudodisaccharide moiety of acarbose without the involvement of free cyclitol intermediates, with the subsequent reactions potentially occurring on a single enzyme complex. acs.orgacs.org

While this compound is the conserved entry point for acarbose biosynthesis, the subsequent downstream modifications can differ among various producing organisms. In Actinoplanes sp. SE50/110, the biosynthesis proceeds through a series of phosphorylated intermediates. nih.gov The enzyme AcbM, an ATP-dependent kinase, phosphorylates this compound to yield this compound 7-phosphate. nih.govnih.gov This is followed by an epimerization at the C-2 position, catalyzed by the epimerase AcbO, to form 5-epi-valiolone (B1265255) 7-phosphate. nih.govnih.gov Recent studies have further elucidated this pathway, revealing that 5-epi-valiolone 7-phosphate is converted to valienone 7-phosphate by AcbL and subsequently reduced to valienol 7-phosphate by AcbN. nih.gov These findings underscore a defined pathway involving phosphorylated intermediates in this particular Actinoplanes strain. nih.govmedicalxpress.com The elucidation of these pathways provides a clearer understanding of the enzymatic logic leading to the formation of the valienamine moiety from this compound.

| Enzyme | Function in Acarbose Biosynthesis (Actinoplanes sp. SE50/110) |

| AcbC | Catalyzes the cyclization of sedoheptulose 7-phosphate to form this compound. nih.gov |

| AcbM | Phosphorylates this compound to this compound 7-phosphate. nih.govnih.gov |

| AcbO | Catalyzes the epimerization of this compound 7-phosphate to 5-epi-valiolone 7-phosphate. nih.govnih.gov |

| AcbL | Converts 5-epi-valiolone 7-phosphate to valienone 7-phosphate. nih.gov |

| AcbN | Reduces valienone 7-phosphate to valienol 7-phosphate. nih.gov |

Precursor in Validamycin A Biosynthesis

Validamycin A, an antifungal antibiotic, is composed of a pseudodisaccharide unit containing two C7N-cyclitol moieties: valienamine and validamine (B1683471). acs.org Similar to acarbose, the biosynthesis of these aminocyclitols commences with this compound. researchgate.netnih.govresearchgate.net

Feeding experiments utilizing isotopically labeled precursors in Streptomyces hygroscopicus var. limoneus, the producing organism of validamycin A, have demonstrated that this compound is incorporated into both the valienamine and validamine moieties of the final molecule. nih.govresearchgate.net This indicates that this compound serves as the common building block for both cyclitol units within validamycin A. researchgate.net The biosynthetic pathway then diverges to generate the two distinct aminocyclitols. The pathway involves an initial epimerization of this compound at the C-2 position to yield 5-epi-valiolone, which is then dehydrated to form valienone. acs.orgnih.gov

In contrast to the acarbose pathway in Actinoplanes sp., the biosynthesis of validamycin A involves several discrete, non-phosphorylated cyclitol intermediates. nih.gov Following the formation of this compound, the pathway proceeds through 5-epi-valiolone and valienone. nih.govresearchgate.net Valienone is a key branch point intermediate. nih.gov It can be reductively aminated to form valienamine, or it can be reduced to validone (B1261251), which is then aminated to yield validamine. nih.gov The incorporation of these proposed intermediates has been confirmed through feeding studies. researchgate.netnih.govresearchgate.net For instance, labeled 5-epi-valiolone, valienone, and validone were all efficiently incorporated into validamycin A. nih.govresearchgate.net

| Compound | Role in Validamycin A Biosynthesis |

| This compound | The initial cyclitol precursor for both the valienamine and validamine moieties. nih.govresearchgate.net |

| 5-Epi-valiolone | An intermediate formed by the epimerization of this compound. nih.govresearchgate.net |

| Valienone | A key intermediate formed by the dehydration of 5-epi-valiolone; a precursor to both valienamine and validone. nih.govresearchgate.net |

| Validone | An intermediate formed by the reduction of valienone; a precursor to the validamine moiety. nih.govresearchgate.net |

Precursor in Pyralomicin Biosynthesis

Feeding studies utilizing deuterium-labeled precursors in Nonomuraea spiralis MI178-34F18 have unequivocally demonstrated that this compound is an immediate precursor to the cyclitol moiety of pyralomicin 1a. nih.gov While 5-epi-valiolone was also incorporated, its efficiency was significantly lower. nih.gov Interestingly, other potential intermediates such as valiolone, valienone, and various valiolol epimers were not incorporated, suggesting a highly specific and channeled pathway. nih.gov

Two primary hypotheses have been proposed to explain these findings. One suggests that this compound is specifically activated, for instance by phosphorylation, and subsequent transformations occur on these activated intermediates. nih.gov An alternative hypothesis posits a substrate-channeling mechanism within a multi-enzyme complex, where intermediates are passed directly from one active site to the next without being released into the cellular milieu. nih.gov

The biosynthetic gene cluster for pyralomicin has been identified, and a gene, prlA, has been confirmed to encode a this compound synthase. Recombinant expression and biochemical characterization of PrlA have verified its enzymatic activity. nih.gov

Precursor in Salbostatin (B1148345) Biosynthesis

Salbostatin, a potent trehalase inhibitor, features a C7N-aminocyclitol core derived from this compound. The initial step in its biosynthesis is the cyclization of sedoheptulose 7-phosphate, catalyzed by a this compound synthase. nih.gov In the salbostatin producer, Streptomyces albus ATCC 21838, the gene salQ has been identified and confirmed to encode this enzyme. nih.gov

Analysis of the salbostatin biosynthetic gene cluster has revealed significant homology to the acarbose pathway. nih.gov Several genes within the salbostatin cluster, namely SalF, SalL, SalM, SalN, SalO, and SalR, show homology to AcbR, AcbM, AcbL, AcbN, AcbO, and AcbP from the acarbose pathway, respectively. nih.gov This suggests that the biosynthetic logic for the formation of the C7N-aminocyclitol moiety in salbostatin closely mirrors that of acarbose. nih.gov

Biosynthesis of Mycosporine-Like Amino Acids (MAAs)

Mycosporine-like amino acids (MAAs) are a class of UV-screening compounds found in a wide range of organisms, particularly those exposed to high levels of solar radiation. The biosynthesis of the core chromophore of many MAAs initiates with the formation of this compound.

Role in Shinorine (B1251615) Biosynthesis

In cyanobacteria, the biosynthesis of the common MAA shinorine commences with the conversion of sedoheptulose 7-phosphate to this compound. google.com This reaction is catalyzed by the enzyme this compound synthase, encoded by the mysA gene. google.com The resulting this compound is then methylated by an O-methyltransferase, MysB, to form 4-deoxygadusol, the core scaffold of many mycosporines. google.comresearchgate.net

Following the formation of 4-deoxygadusol, an ATP-grasp ligase, MysC, catalyzes the addition of a glycine (B1666218) molecule to yield mycosporine-glycine. google.comresearchgate.net The final step in shinorine biosynthesis involves the attachment of a serine residue to mycosporine-glycine. This reaction can be catalyzed by either a non-ribosomal peptide synthetase (NRPS)-like enzyme (MysE) or a D-Ala-D-Ala ligase homolog (MysD), depending on the organism. google.comxml-journal.net

| Enzyme | Gene | Function in Shinorine Biosynthesis |

| This compound synthase | mysA | Catalyzes the cyclization of sedoheptulose 7-phosphate to this compound. |

| O-methyltransferase | mysB | Methylates this compound to form 4-deoxygadusol. |

| ATP-grasp ligase | mysC | Catalyzes the addition of glycine to 4-deoxygadusol to form mycosporine-glycine. |

| NRPS-like enzyme / D-Ala-D-Ala ligase homolog | mysE / mysD | Catalyzes the addition of serine to mycosporine-glycine to form shinorine. |

Involvement in Gadusol (B1210850) Biosynthesis in Vertebrates

For a long time, it was believed that vertebrates acquire UV-protective compounds like gadusol through their diet. However, recent research has revealed that fish, amphibians, reptiles, and birds can synthesize gadusol de novo. elifesciences.orgelifesciences.org This vertebrate-specific pathway also utilizes this compound as a key intermediate. nih.gov

The biosynthesis of gadusol in vertebrates is a two-step process. First, a this compound synthase (EEVS)-like enzyme catalyzes the cyclization of sedoheptulose 7-phosphate to this compound. nih.gov Subsequently, a bifunctional methyltransferase-oxidoreductase (MT-Ox) enzyme converts this compound into gadusol. google.comnih.gov This pathway is distinct from the one used by microbes to produce MAAs. nih.gov

The vertebrate biosynthetic pathway for gadusol relies on two key enzymes that have been characterized in zebrafish (Danio rerio).

This compound synthase (EEVS)-like protein: Genes encoding this enzyme have been identified in the genomes of fish, amphibians, reptiles, and birds, but are notably absent in mammals. elifesciences.orgelifesciences.org The vertebrate EEVS-like proteins show homology to bacterial EEVS and are functional sugar phosphate (B84403) cyclases. nih.gov

Methyltransferase-Oxidoreductase (MT-Ox): This enzyme is responsible for the final conversion of this compound to gadusol. google.comnih.gov The proposed mechanism involves an initial oxidation of the C-2 or C-3 hydroxyl group of this compound, followed by enolization and subsequent methylation of the resulting C-2 hydroxyl group. elifesciences.org The gene for MT-Ox is often found clustered with the EEVS-like gene in vertebrate genomes. elifesciences.org

Strategies for Metabolic Engineering Aimed at Enhanced Production of Downstream Products

The elucidation of the biosynthetic pathways originating from this compound has paved the way for metabolic engineering strategies to enhance the production of valuable downstream products in heterologous hosts.

A primary strategy for increasing the yield of shinorine and other MAAs has been to augment the intracellular pool of the precursor, sedoheptulose 7-phosphate. In Saccharomyces cerevisiae, this has been achieved by introducing xylose assimilation genes, thereby channeling xylose into the pentose (B10789219) phosphate pathway and increasing the availability of sedoheptulose 7-phosphate. elifesciences.org Further improvements in shinorine production were realized by deleting the transaldolase gene (TAL1) and overexpressing the transketolase gene (TKL1) and a transcription factor (STB5), resulting in a significant increase in shinorine titers. elifesciences.org

Similar strategies have been successfully applied in Corynebacterium glutamicum. Deletion of the transaldolase gene in a shinorine-producing strain led to a 5.2-fold increase in production. nih.gov Overexpression of the 6-phosphogluconate dehydrogenase gene further enhanced the carbon flux towards the pentose phosphate pathway, resulting in an additional 60% increase in shinorine yield. nih.gov

The production of gadusol has also been achieved in engineered yeast by expressing the two key vertebrate enzymes, the EEVS-like protein and MT-Ox. elifesciences.orgelifesciences.org This provides a promising platform for the large-scale, sustainable production of this natural sunscreen and antioxidant for potential use in pharmaceuticals and cosmetics. elifesciences.orgelifesciences.org

| Organism | Target Product | Metabolic Engineering Strategy | Outcome |

| Saccharomyces cerevisiae | Shinorine | Introduction of xylose assimilation pathway, deletion of TAL1, overexpression of TKL1 and STB5. | Increased shinorine production. elifesciences.org |

| Corynebacterium glutamicum | Shinorine | Deletion of transaldolase gene, overexpression of 6-phosphogluconate dehydrogenase gene. | 8.3-fold improvement in shinorine production. nih.gov |

| Saccharomyces cerevisiae | Gadusol | Expression of vertebrate EEVS-like and MT-Ox enzymes. | Successful production and secretion of gadusol. elifesciences.orgelifesciences.org |

Advanced Research Methodologies in 2 Epi 5 Epi Valiolone Studies

Genetic Manipulation and Pathway Engineering

Genetic manipulation and pathway engineering have been fundamental in understanding and enhancing the production of compounds derived from 2-epi-5-epi-valiolone. These strategies involve the targeted modification of the genetic makeup of the producing organisms, primarily species of Actinoplanes and Streptomyces.

Application of Gene Deletion and Overexpression Strategies

The biosynthesis of this compound is the initial step in the acarbose (B1664774) biosynthetic pathway, catalyzed by the enzyme this compound synthase, encoded by the acbC gene. Researchers have employed gene deletion and overexpression to probe the function of genes within the acarbose biosynthetic gene cluster (acb) and to improve the final product yield.

Gene deletion studies have been crucial in confirming the roles of specific genes. For instance, the deletion of genes suspected to be involved in competing pathways has been shown to increase the flux towards acarbose, and consequently, the precursor this compound. One study demonstrated that the simultaneous deletion of two genes, ACWT_4325 (encoding an alcohol dehydrogenase) and ACWT_7629 (encoding an elongation factor G), in Actinoplanes sp. led to a significant increase in acarbose production. researchgate.net Another approach involved the deletion of the treY gene, which encodes a maltooligosyltrehalose synthase, to eliminate the formation of a byproduct and redirect metabolic flux towards the acarbose pathway. nih.gov

Conversely, overexpression of key biosynthetic genes has been a successful strategy to enhance the production of acarbose. Overexpression of the acbC gene, which directly produces this compound from sedoheptulose (B1238255) 7-phosphate, has been shown to be a rate-limiting step in some instances. nih.gov In one study, the overexpression of acbJ and acbS in a mutant strain of Actinoplanes sp. containing multiple copies of the acb gene cluster resulted in a notable increase in acarbose titer. nih.gov Furthermore, a positive regulatory gene, TetR1, was identified and overexpressed, leading to enhanced expression of other acb genes and a subsequent increase in acarbose yield. nih.gov These genetic manipulations underscore the intricate regulation of the biosynthetic pathway originating from this compound.

| Strategy | Target Gene(s) | Organism | Outcome | Reference |

|---|---|---|---|---|

| Gene Deletion | ACWT_4325, ACWT_7629 | Actinoplanes sp. | Increased acarbose production | researchgate.net |

| Gene Deletion | treY | Actinoplanes sp. | Increased acarbose titer by 10% and elimination of a byproduct | nih.gov |

| Gene Overexpression | acbJ, acbS | Actinoplanes sp. | Increased acarbose titer | nih.gov |

| Gene Overexpression | TetR1 (regulator) | Actinoplanes sp. | Increased acarbose yield | nih.gov |

Heterologous Expression of Biosynthetic Enzymes in Model Organisms

Heterologous expression, the process of expressing a gene in a host organism that does not naturally have that gene, is a powerful tool for studying enzyme function and for producing specific compounds. While detailed studies focusing solely on the heterologous expression of this compound synthase (acbC) in model organisms like E. coli or Saccharomyces cerevisiae for the exclusive production of this compound are not extensively documented in readily available literature, the principles and applications are well-established within the broader context of natural product biosynthesis.

The heterologous expression of entire biosynthetic gene clusters, including the acb cluster, has been successfully achieved in model Streptomyces species. semanticscholar.orgebi.ac.uk These engineered strains serve as platforms for studying the pathway and for producing valuable secondary metabolites. The choice of a heterologous host is critical and often involves strains that are genetically well-characterized, grow rapidly, and are amenable to genetic manipulation. Streptomyces lividans and Streptomyces coelicolor are commonly used hosts for expressing pathways from other actinomycetes.

The successful heterologous expression of the Tylosin polyketide synthase in Streptomyces venezuelae highlights the potential of using such systems to produce complex natural products. semanticscholar.orgebi.ac.uk This approach allows for the characterization of individual enzymes in a controlled genetic background, free from the complexities of the native producer's metabolism. For this compound synthase, heterologous expression in a suitable host would enable detailed biochemical characterization of the enzyme, including its substrate specificity, kinetics, and mechanism, without interference from other enzymes in the acarbose or validamycin A pathways.

Advanced Spectroscopic Techniques for Structural Elucidation and Pathway Confirmation

Spectroscopic techniques are indispensable for the structural determination of novel compounds and for tracing the intricate steps of biosynthetic pathways. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been particularly crucial in the study of this compound and its downstream products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeled Precursor and Product Analysis

NMR spectroscopy has been a cornerstone in confirming the structure of this compound and in elucidating its role as a biosynthetic intermediate. A key experimental strategy involves feeding isotopically labeled precursors, such as ¹³C-labeled sedoheptulose 7-phosphate, to the producing organism and then analyzing the resulting products by NMR.

In a definitive study, the enzymatic conversion of sedo-[1-¹³C]heptulose 7-phosphate to 2-epi-5-epi-[7-¹³C]valiolone by the AcbC enzyme was monitored using ¹³C NMR spectroscopy. sci-hub.se The resulting labeled this compound was then fed to a culture of the acarbose-producing organism, Actinoplanes sp., and the ¹³C label was specifically incorporated into the C-7 position of the valienamine (B15573) moiety of acarbose, unequivocally demonstrating the precursor-product relationship. sci-hub.se

Similarly, in studies of validamycin A biosynthesis in Streptomyces hygroscopicus, feeding experiments with ¹³C-labeled this compound confirmed its specific incorporation into both cyclitol moieties of the final antibiotic. nih.govmdpi.com Deuterium-labeled precursors have also been synthesized and used to probe the stereochemistry of subsequent enzymatic reactions in the validamycin A pathway. nih.govresearchgate.net These labeling studies, coupled with detailed NMR analysis, provide unambiguous evidence for the proposed biosynthetic pathways and the central role of this compound.

| Labeled Precursor | Technique | Finding | Reference |

|---|---|---|---|

| sedo-[1-¹³C]heptulose 7-phosphate | ¹³C NMR | Confirmed enzymatic synthesis of 2-epi-5-epi-[7-¹³C]valiolone by AcbC. | sci-hub.se |

| 2-epi-5-epi-[7-¹³C]valiolone | ¹³C NMR | Demonstrated specific incorporation into the valienamine moiety of acarbose. | sci-hub.se |

| ¹³C-labeled this compound | ¹³C NMR | Confirmed specific incorporation into both cyclitol moieties of validamycin A. | nih.govmdpi.com |

| Stereospecifically deuterated 5-epi-valiolones | ²H NMR | Probed the stereochemical course of 5-epi-valiolone (B1265255) dehydratase in validamycin A biosynthesis. | nih.govresearchgate.net |

Mass Spectrometry (MS) for Identification and Quantification of Pathway Intermediates

Mass spectrometry is a highly sensitive analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. In the study of this compound and its biosynthetic pathways, MS, often coupled with liquid chromatography (LC-MS), has been instrumental in identifying pathway intermediates and confirming the results of feeding experiments.

In the investigation of validamycin A biosynthesis, selective ion monitoring mass spectrometry (SIM-MS) was used to analyze the validamycin A produced from feeding experiments with isotopically labeled precursors. nih.govmdpi.com This technique allowed for the sensitive detection of the incorporated labels, providing further evidence for the role of this compound as an intermediate. The high sensitivity of MS makes it particularly suitable for detecting transient or low-abundance intermediates in a complex biological matrix.

LC-MS/MS methods have been developed for the sensitive and accurate determination of validamycin A in various samples. nih.gov While these methods are typically for the final product, the same principles can be applied to develop quantitative assays for pathway intermediates like this compound. Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the analysis of related cyclitols in natural extracts, demonstrating the versatility of MS-based techniques in this field of study. sci-hub.se

X-ray Crystallography for this compound Synthase and Related Enzyme Structure Determination

X-ray crystallography is a powerful technique that allows for the determination of the three-dimensional atomic structure of molecules, including proteins. Obtaining the crystal structure of this compound synthase (AcbC) and related enzymes is crucial for understanding their catalytic mechanisms, substrate specificity, and for guiding protein engineering efforts.

Despite the importance of this compound synthase, a publicly available, experimentally determined X-ray crystal structure of this enzyme (AcbC) appears to be elusive in the current scientific literature. However, the structures of related enzymes and computational modeling provide valuable insights. AcbC is known to be a member of the dehydroquinate (DHQ) synthase-like family of enzymes. Therefore, the crystal structures of other sugar phosphate (B84403) cyclases can serve as templates for homology modeling of AcbC.

Recent research on sedoheptulose 7-phosphate cyclases has utilized the established crystal structure of ValA, a this compound synthase, in complex with NAD⁺ and Zn²⁺ (PDB: 4P53) for docking studies. nih.gov These computational studies help to predict how the substrate, sedoheptulose 7-phosphate, binds to the active site and can shed light on the stereochemical outcome of the reaction. The availability of such a crystal structure for a closely related enzyme is a significant asset for researchers in the field, enabling them to formulate testable hypotheses about the structure and function of AcbC and other related enzymes. The eventual determination of the X-ray crystal structure of AcbC will undoubtedly provide a more precise understanding of its mechanism and facilitate the rational design of engineered enzymes for novel applications.

Bioinformatic Analysis of Gene Clusters and Enzyme Homology

In the study of this compound, bioinformatic analysis serves as a powerful tool for dissecting the genetic blueprint of its biosynthesis. By examining gene clusters and evaluating enzyme homology, researchers can predict metabolic pathways, understand evolutionary relationships between enzymes, and identify the genetic basis for the production of this important cyclitol.

The biosynthesis of natural products like this compound is often orchestrated by a set of genes physically grouped together on a chromosome, known as a biosynthetic gene cluster (BGC). nih.gov These clusters typically encode all the necessary enzymes for the pathway, including core or "backbone" enzymes, and tailoring enzymes that modify the core structure. nih.gov Bioinformatic tools such as antiSMASH and BLAST are instrumental in scanning entire genomes to identify potential BGCs responsible for producing specific metabolites. nih.govnih.gov

The central enzyme in the formation of this compound is this compound synthase (EEVS). nih.gov This enzyme catalyzes the cyclization of sedoheptulose 7-phosphate to form the this compound core structure. nih.gov Initially discovered in actinomycetes, which are known producers of related compounds like acarbose and validamycin A, genomic analyses have revealed that genes encoding EEVS are widespread. nih.govnih.gov They are found in a diverse range of prokaryotes and eukaryotes, suggesting a broader biological role for this cyclitol than previously understood. nih.gov

The table below summarizes the key enzyme and its genetic determinant in the this compound biosynthetic pathway.

| Gene (Example) | Enzyme | Function in Pathway | Substrate | Product |

|---|---|---|---|---|

| valA | This compound synthase (EEVS) | Core biosynthesis; catalyzes the key cyclization reaction. | Sedoheptulose 7-phosphate | This compound |

Enzyme homology analysis is a cornerstone of predicting the function of uncharacterized proteins within a BGC. This approach relies on the principle that proteins with similar amino acid sequences often share similar structures and biochemical functions. escholarship.org A significant finding in the study of this compound is the pronounced sequence and structural homology between EEVS and 3-dehydroquinate (B1236863) synthase (DHQS). nih.gov

DHQS is a well-characterized enzyme that catalyzes the first committed step in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in many organisms. nih.gov Both EEVS and DHQS belong to the sugar phosphate cyclase (SPC) family of enzymes. nih.gov Despite their functional divergence—acting on different substrates to produce distinct cyclic compounds—their shared ancestry is evident in their protein sequences and predicted three-dimensional folds. This homology can, however, lead to misannotation in genomic databases, where EEVS is often incorrectly labeled as DHQS. nih.gov

Researchers leverage homology modeling to gain deeper insights into enzyme function. escholarship.org By using the known crystal structure of a homologous protein like DHQS as a template, a predictive 3D model of EEVS can be generated. escholarship.orgresearchgate.net This computational technique allows for the identification of putative active site residues and provides a structural basis for understanding substrate specificity and the catalytic mechanism, even in the absence of an experimentally determined structure. escholarship.org

The comparative data between EEVS and its well-studied homolog, DHQS, are outlined in the following table.

| Feature | This compound synthase (EEVS) | 3-dehydroquinate synthase (DHQS) |

|---|---|---|

| Enzyme Family | Sugar Phosphate Cyclase (SPC) | Sugar Phosphate Cyclase (SPC) |

| Metabolic Pathway | Secondary Metabolism (e.g., Acarbose, Validamycin A biosynthesis) | Primary Metabolism (Shikimate Pathway) |

| Substrate | Sedoheptulose 7-phosphate | 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) |

| Product | This compound | 3-dehydroquinate (DHQ) |

| Homology | Significant sequence and structural similarity, indicating a common evolutionary origin. nih.gov |

Future Directions and Research Opportunities in 2 Epi 5 Epi Valiolone Research

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes

While the initial cyclization of sedoheptulose (B1238255) 7-phosphate to 2-epi-5-epi-valiolone by this compound synthase (EEVS) is well-established, downstream pathways leading to the diverse array of C7N-aminocyclitol natural products contain several uncharacterized enzymatic steps. researchgate.netcore.ac.uk For instance, the biosynthesis of acarbose (B1664774) and validamycin A, both originating from this compound, diverge significantly in their subsequent modifications. nih.gov In the acarbose pathway, this compound is first phosphorylated, whereas in validamycin biosynthesis, it undergoes epimerization and dehydration before phosphorylation. nih.govcore.ac.uk The specific enzymes and the precise mechanisms governing these differing routes require further investigation.

Key areas for future research include:

Identification and characterization of novel kinases, epimerases, dehydratases, and aminotransferases involved in the modification of the this compound core. nih.govtandfonline.com

Structural and mechanistic studies of these enzymes to understand their substrate specificity and catalytic mechanisms. acs.org This knowledge is crucial for predicting and engineering the production of specific aminocyclitols.

Investigating the regulatory networks that control the expression of these biosynthetic gene clusters. Understanding how environmental cues or developmental stages trigger the production of these metabolites can inform strategies for enhanced production. nih.gov

Exploration of Novel EEVS Homologs and Their Catalytic Diversity

This compound synthase (EEVS) is a member of the sugar phosphate (B84403) cyclase (SPC) superfamily, which is known for its catalytic diversity. nih.govnih.gov While initially discovered in actinomycetes, genomic analyses have revealed a broad distribution of EEVS homologs in both prokaryotes and eukaryotes, including vertebrates. researchgate.netnih.gov This widespread presence suggests that these enzymes may participate in a wider range of biological pathways than currently appreciated.

Future research should focus on:

Systematic mining of genomic databases for novel EEVS homologs and other related SPCs. nih.gov

Heterologous expression and biochemical characterization of these new enzymes to determine their substrate specificity and the stereochemistry of their cyclitol products. nih.gov This could lead to the discovery of novel cyclitols with unique biological activities.

Phylogenetic analysis to understand the evolutionary relationships between different SPCs and to identify key amino acid residues that determine their catalytic specificity. nih.govnih.gov This information can guide protein engineering efforts to create enzymes with novel functionalities.

Engineering of Biosynthetic Pathways for Targeted Bioproduction of Related Natural Products

The modular nature of aminocyclitol biosynthetic pathways makes them attractive targets for metabolic engineering and synthetic biology. nih.govsjtu.edu.cn By manipulating the genes involved, it is possible to direct the cellular machinery to produce specific natural products or even novel "unnatural" compounds. cas.org

Key strategies for pathway engineering include:

Heterologous expression of entire biosynthetic gene clusters in well-characterized host organisms like E. coli or Streptomyces species to facilitate production and optimization. nih.govyoutube.com

Combinatorial biosynthesis , which involves mixing and matching genes from different aminocyclitol pathways to generate hybrid molecules with potentially improved or novel activities. nih.govfrontiersin.org

Site-directed mutagenesis and gene knockout experiments to alter the function of specific enzymes, thereby redirecting metabolic flux towards desired products or intermediates. nih.gov For example, inactivating a glycosyltransferase gene in the validamycin pathway resulted in the accumulation of validoxylamine A, a valuable scaffold for creating new validamycin analogs. nih.gov

A prime example of this approach is the engineered biosynthesis of β-valienamine. By introducing a suitable aminotransferase into the validamycin-producing strain Streptomyces hygroscopicus 5008, researchers successfully converted the intermediate valienone (B1250258) into β-valienamine, a valuable building block for pharmaceuticals. sjtu.edu.cn

Understanding Broader Ecological and Physiological Roles of this compound Beyond Currently Known Metabolites

The discovery of EEVS genes in a wide range of organisms, from bacteria to vertebrates, suggests that this compound and its derivatives may have more diverse ecological and physiological roles than currently understood. nih.govelifesciences.org For instance, in some cyanobacteria, this compound is a precursor to mycosporine-like amino acids (MAAs), which act as natural sunscreens, protecting the organisms from harmful UV radiation. smolecule.commdpi.com

Future investigations should aim to:

Elucidate the function of this compound-derived metabolites in inter-species interactions , such as plant-microbe symbioses or defense against pathogens and herbivores. biorxiv.org For example, the leaf symbiont Burkholderia kirkii produces the insecticidal C7N aminocyclitol kirkamide, which is synthesized via an EEVS-dependent pathway. biorxiv.org

Explore the physiological roles of these compounds within the producing organisms themselves , which could range from signaling molecules to regulators of primary metabolism. ebi.ac.uk

Investigate the potential involvement of this compound in the biosynthesis of other, yet to be discovered, natural products in diverse ecological niches. researchgate.net

Application of Synthetic Biology Principles for Pathway Redesign and Novel Compound Generation

Synthetic biology offers powerful tools to redesign existing biosynthetic pathways and create entirely new ones for the production of novel compounds. cas.org This goes beyond simple gene swapping and involves the rational design and construction of genetic circuits and metabolic networks.

Future applications of synthetic biology in this field could include:

Developing biosensors that respond to the presence of this compound or its derivatives, allowing for high-throughput screening of engineered pathways.

Implementing dynamic regulation of gene expression to optimize metabolic flux and minimize the accumulation of toxic intermediates.

Utilizing computational modeling and machine learning to predict the outcomes of pathway modifications and to design novel enzymes with desired catalytic properties. cas.org

Creating artificial pathways by combining enzymes from different organisms to produce non-natural aminocyclitols with tailored properties for pharmaceutical or agricultural applications. youtube.com

By leveraging these advanced synthetic biology approaches, researchers can unlock the full synthetic potential of the this compound scaffold, leading to the discovery and sustainable production of a new generation of bioactive molecules. asimov.com

Q & A

Q. What are the primary enzymatic steps in 2-epi-5-epi-valiolone biosynthesis, and how are they experimentally validated?

The biosynthesis begins with the cyclization of sedoheptulose 7-phosphate by this compound synthase (EEVS), a sugar phosphate cyclase (SPC). This reaction is validated via heterologous expression of EEVS in E. coli and product characterization using thin-layer chromatography (TLC) and NMR . Subsequent steps involve phosphorylation by kinases like AcbM (this compound 7-kinase), confirmed by isotopic labeling and enzyme activity assays in Actinoplanes spp. .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

- TLC for tracking substrate conversion (e.g., ValA/ValD-coupled reactions) .

- <sup>1</sup>H NMR to distinguish stereoisomers (e.g., geminal protons in this compound vs. 5-epi-valiolone) .

- Gene knockout studies to validate enzyme roles (e.g., valD mutants reducing validamycin production by >95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in substrate specificity of kinases like AcbM and GacM?

Discrepancies arise from conflicting reports on kinase activity (e.g., GacM lacking detectable activity in Actinoplanes spp.). To address this:

Q. What sequence features distinguish EEVS from misannotated homologs like DHQS or DDGS?

EEVS shares homology with DHQS but differs in active-site residues critical for cyclitol formation. Key discriminators include:

Q. What challenges arise in heterologous expression of this compound biosynthetic genes?

Challenges include:

Q. How does the evolutionary distribution of EEVS inform its biological roles beyond antibiotic production?

EEVS is found in pathogens (Mycobacterium), plant symbionts (Rhizobium), and animals, suggesting roles in:

Q. What mechanistic insights explain ValD’s role in C-2 epimerization during validamycin biosynthesis?

ValD catalyzes the conversion of this compound to 5-epi-valiolone via a metal-dependent mechanism . Key evidence includes:

Q. How does phosphorylation influence downstream metabolic branching in acarbose vs. validamycin pathways?

Phosphorylation by AcbM commits this compound to acarbose biosynthesis, while validamycin pathways utilize non-phosphorylated intermediates . This divergence is proven via:

- Feeding studies with labeled this compound-7-P in Actinoplanes spp. .

- Enzyme inhibition assays showing pathway-specific kinase activity .

Q. What methodologies detect and characterize labile intermediates like 5-epi-valiolone?

Labile intermediates require:

Q. How can researchers address functional divergence in cyclitol synthases (EEVS vs. DDGS)?

Strategies include:

- Comparative genomics to identify lineage-specific catalytic residues .

- Enzyme-swap experiments (e.g., DDGS in EEVS pathways) to test substrate promiscuity .

- Structural alignment of active sites to map stereochemical outcomes .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.